An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry. While the initial query concerned its isomer, 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene, a thorough search of available chemical literature and databases indicates a lack of specific experimental data for that particular compound. This guide, therefore, focuses on the commercially available and characterized isomer, CAS 1314987-38-6, providing valuable insights for researchers working with trifluoromethylated and brominated aromatic compounds. The following sections detail its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety information.
Compound Identification and Isomeric Clarification
The subject of this guide is 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene . It is crucial to distinguish this compound from its constitutional isomers, as the relative positions of the substituents on the benzene ring significantly influence its chemical reactivity and physical properties.
The compound detailed herein is scientifically recognized under the CAS Number 1314987-38-6 and is also referred to as 4-Bromo-3-(trifluoromethyl)benzaldehyde dimethyl acetal . The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under acidic conditions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4"
} Caption: Molecular structure of 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene.
Physicochemical Properties
Experimental data for the physical properties of 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene are not extensively reported. The table below summarizes available data and predicted values based on its structure.
| Property | Value | Source |
| CAS Number | 1314987-38-6 | [1] |
| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [1] |
| Molecular Weight | 299.08 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Storage Temperature | -20°C or 2-8°C | [1] |
| SMILES | COC(C1=CC(=C(C=C1)Br)C(F)(F)F)OC | Inferred |
| InChI | InChI=1S/C10H10BrF3O2/c1-15-9(16-2)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,1-2H3 | Inferred |
Synthesis and Reactivity
A plausible and efficient synthesis of 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene can be envisioned in a two-step process starting from the commercially available 3-(trifluoromethyl)benzaldehyde.
Step 1: Electrophilic Aromatic Bromination
The first step involves the selective bromination of 3-(trifluoromethyl)benzaldehyde. The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. Therefore, bromination is expected to occur at the position meta to both groups, which is position 5 relative to the aldehyde. However, direct bromination of the aldehyde can be challenging. A more likely route is the bromination of a precursor. A common starting material for such a synthesis would be 3-(trifluoromethyl)toluene, which upon bromination would yield 1-bromo-3-(trifluoromethyl)-5-methylbenzene. Subsequent oxidation of the methyl group would yield the desired 4-bromo-3-(trifluoromethyl)benzaldehyde.
Step 2: Acetal Protection
The resulting 4-bromo-3-(trifluoromethyl)benzaldehyde can then be converted to its dimethyl acetal. This is a standard protection of the aldehyde functionality, typically achieved by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, with removal of water to drive the reaction to completion.[2] The acetal group is stable to bases, nucleophiles, and hydrides.[3]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Proposed workflow for the synthesis and analysis of the target compound.
Spectroscopic Analysis (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.[4]
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern, likely between δ 7.5 and 8.0 ppm. The electron-withdrawing effects of the bromine and trifluoromethyl groups will deshield these protons.
-
Acetal Proton (1H): A singlet corresponding to the methine proton of the dimethoxymethyl group is expected around δ 5.5 ppm.
-
Methoxy Protons (6H): A singlet integrating to six protons for the two equivalent methoxy groups should appear around δ 3.3 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about all ten carbon atoms in the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine and trifluoromethyl groups will show characteristic chemical shifts and coupling with fluorine.
-
Trifluoromethyl Carbon (1C): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 123 ppm.[5]
-
Acetal Carbon (1C): The methine carbon of the dimethoxymethyl group is expected around δ 100 ppm.
-
Methoxy Carbons (2C): A single signal for the two equivalent methoxy carbons should be observed around δ 53 ppm.
19F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.[6]
-
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is predicted to be around -63 ppm relative to CFCl₃.[5]
Safety and Handling
Specific safety data for 4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene is not available. However, based on the functional groups present, the following hazards should be anticipated. The compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Skin and Eye Irritation: Similar brominated and trifluoromethylated aromatic compounds are known to be skin and eye irritants.[7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7]
-
General Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat and open flames.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis: The trifluoromethyl group is a common substituent in modern drug candidates as it can enhance metabolic stability and binding affinity.[9] The bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.
-
Agrochemicals: The unique combination of substituents can be explored for the synthesis of new pesticides and herbicides.
-
Protected Aldehyde: The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule before its deprotection to the reactive aldehyde.
Conclusion
4-Bromo-1-(dimethoxymethyl)-3-(trifluoromethyl)benzene is a synthetically useful building block with significant potential in medicinal and materials chemistry. While detailed experimental data is limited, this guide provides a solid foundation of its key properties, a viable synthetic strategy, and predicted analytical characteristics based on established chemical principles and data from closely related structures. As with any chemical, it should be handled with care, following appropriate safety protocols.
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